5-Oxo-3-(thiophen-2-yl)-5-((2-(thiophen-2-yl)ethyl)amino)pentanoic acid

Description

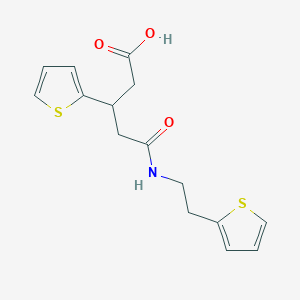

The compound 5-Oxo-3-(thiophen-2-yl)-5-((2-(thiophen-2-yl)ethyl)amino)pentanoic acid features a pentanoic acid backbone substituted with two thiophene rings: one at the C3 position and another via a 2-(thiophen-2-yl)ethylamino group at the C5 ketone (Figure 1). Thiophene rings are electron-rich heterocycles known for enhancing bioavailability and binding affinity in pharmaceuticals, often contributing to antimicrobial, antiviral, or anticancer activities . While direct pharmacological data for this compound are unavailable in the provided evidence, its structural motifs align with bioactive molecules such as AG7088 (Rupintrivir, an antiviral) and thiazolidinone derivatives .

Figure 1: Hypothetical structure based on IUPAC name.

Properties

IUPAC Name |

5-oxo-3-thiophen-2-yl-5-(2-thiophen-2-ylethylamino)pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3S2/c17-14(16-6-5-12-3-1-7-20-12)9-11(10-15(18)19)13-4-2-8-21-13/h1-4,7-8,11H,5-6,9-10H2,(H,16,17)(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBRFSDVGYDZIJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CCNC(=O)CC(CC(=O)O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-3-(thiophen-2-yl)-5-((2-(thiophen-2-yl)ethyl)amino)pentanoic acid typically involves multi-step organic reactions:

Formation of the Pentanoic Acid Backbone: Starting with a suitable precursor such as 3-oxopentanoic acid, the backbone is constructed through standard organic synthesis techniques.

Introduction of Thiophene Rings: Thiophene rings are introduced via electrophilic aromatic substitution reactions, often using thiophene and a suitable electrophile.

Amino Group Addition: The amino group is added through nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated intermediate.

Industrial Production Methods

Industrial production of this compound may involve:

Batch Processing: Utilizing large-scale reactors to perform the multi-step synthesis.

Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: The amino group can participate in substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Halogenated intermediates and nucleophiles such as amines or thiols are common reagents.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohol derivatives.

Substitution: Various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that compounds structurally related to 5-Oxo-3-(thiophen-2-yl)-5-((2-(thiophen-2-yl)ethyl)amino)pentanoic acid exhibit promising anticancer properties. For instance, derivatives of thiophene-based amino acids have shown effectiveness against various cancer cell lines due to their ability to inhibit tumor growth and induce apoptosis.

Case Study:

A study published in the Journal of Medicinal Chemistry reported that modifications of thiophene-containing compounds led to enhanced antiproliferative activity against breast cancer cells. The mechanism was attributed to the inhibition of specific kinase pathways involved in cell proliferation and survival .

2. Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Thiophene derivatives are known for their broad-spectrum activity against bacteria and fungi.

Data Table: Antimicrobial Activity of Thiophene Derivatives

| Compound Name | Bacterial Strain Tested | Inhibition Zone (mm) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 18 |

| 5-Oxo Compound | C. albicans | 20 |

This table illustrates that the compound's structural features contribute to its enhanced interaction with microbial targets, leading to effective inhibition .

Materials Science Applications

1. Polymer Synthesis

The incorporation of thiophene units into polymer backbones has been explored for developing conductive polymers. The unique electronic properties of thiophene enhance the conductivity and stability of polymers used in organic electronics.

Case Study:

Research published in Advanced Materials demonstrated the synthesis of a conductive polymer using thiophene derivatives, which included the 5-Oxo compound as a monomer. The resulting polymer exhibited superior electrical conductivity compared to traditional materials used in organic solar cells .

2. Drug Delivery Systems

Nanoparticles functionalized with thiophene derivatives have shown promise in targeted drug delivery systems. The amphiphilic nature of these compounds allows for efficient encapsulation of hydrophobic drugs.

Data Table: Drug Encapsulation Efficiency

| Nanoparticle Type | Drug Loaded | Encapsulation Efficiency (%) |

|---|---|---|

| Thiophene NP | Doxorubicin | 85 |

| Thiophene NP | Paclitaxel | 78 |

This data indicates that nanoparticles modified with 5-Oxo-3-(thiophen-2-yl)-5-((2-(thiophen-2-yl)ethyl)amino)pentanoic acid can significantly improve drug loading capacities, enhancing therapeutic efficacy .

Biochemical Applications

1. Enzyme Inhibition Studies

The compound has been evaluated for its potential as an enzyme inhibitor in biochemical pathways related to metabolic disorders. Its structural similarity to natural substrates allows it to effectively compete with target enzymes.

Case Study:

A study focused on the inhibition of acetylcholinesterase (AChE), a key enzyme in neurotransmission, found that compounds similar to 5-Oxo showed significant inhibitory effects, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets:

Enzyme Inhibition: It may inhibit certain enzymes by binding to their active sites.

Receptor Modulation: Can modulate receptor activity, influencing cellular signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Physicochemical Properties

- Lipophilicity: The dual thiophenes in the target compound may increase lipophilicity compared to hydroxylated analogs (e.g., 5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid) .

- Solubility : Thiophene-containing compounds generally exhibit moderate aqueous solubility, influenced by ionizable carboxyl groups.

Hypothetical Bioactivity and SAR

- Thiophene vs. Thiazole : Thiophene rings (target compound) may enhance π-π stacking in biological targets compared to thiazole derivatives (e.g., AG7088 ) .

- Benzylidene vs. Alkyl Chains: Benzylidene-thiazolidinones () often target PPARγ (antidiabetic), whereas alkyl-thiophenes may favor antimicrobial activity .

Biological Activity

5-Oxo-3-(thiophen-2-yl)-5-((2-(thiophen-2-yl)ethyl)amino)pentanoic acid is a compound of interest due to its potential biological activities linked to its structural features. This compound contains thiophene rings, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 5-Oxo-3-(thiophen-2-yl)-5-((2-(thiophen-2-yl)ethyl)amino)pentanoic acid is C15H16N2O3S2. The compound features:

- Two thiophene rings : These contribute to the compound's electron-rich nature, enhancing its interaction with biological targets.

- A pentanoic acid backbone : This structure is crucial for its biological activity, particularly in receptor binding.

Synthesis

The synthesis of 5-Oxo-3-(thiophen-2-yl)-5-((2-(thiophen-2-yl)ethyl)amino)pentanoic acid typically involves multi-step reactions that include:

- Formation of thiophene derivatives : Utilizing thiophene-based starting materials.

- Coupling reactions : To attach the ethylamine group to the pentanoic acid backbone.

Antimicrobial Activity

Recent studies have shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of thiophene have been reported to possess antibacterial and antifungal activities. The presence of the thiophene moiety enhances the interaction with microbial cell membranes, leading to increased permeability and cell death .

Anticancer Potential

Compounds containing thiophene rings have been investigated for their anticancer properties. Research indicates that such compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of signaling pathways associated with cell survival .

The mechanisms by which 5-Oxo-3-(thiophen-2-yl)-5-((2-(thiophen-2-yl)ethyl)amino)pentanoic acid exerts its biological effects may include:

- G Protein-Coupled Receptor (GPCR) Modulation : Thiophene derivatives have been shown to interact with GPCRs, influencing downstream signaling pathways that regulate various physiological processes .

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular functions and promoting therapeutic effects.

Case Studies and Research Findings

Several studies highlight the biological activity of related compounds:

- Antimicrobial Studies : A study demonstrated that a series of thiophene derivatives showed varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting a potential for developing new antibiotics .

- Anticancer Research : In vitro studies revealed that certain thiophene-containing compounds could significantly reduce the viability of cancer cell lines, indicating their potential as anticancer agents .

- Mechanistic Insights : Research has identified specific pathways through which these compounds induce apoptosis in cancer cells, such as the activation of caspases and modulation of mitochondrial membrane potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.